3-Chloro-2,4-difluoro-1,5-dinitrobenzene
Description
Significance of Polychlorinated, Polyfluorinated, and Polynitrated Arenes in Advanced Synthetic Methodologies
Polychlorinated, polyfluorinated, and polynitrated arenes are pivotal building blocks in modern organic synthesis. The presence of halogens and nitro groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAᵣ), a powerful tool for the construction of complex molecules. bohrium.comacs.orgillinois.edu The fluorine atoms, in particular, can offer unique properties to the resulting molecules, including increased thermal stability and altered biological activity. mdpi.com The strategic placement of these substituents allows for regioselective reactions, enabling the synthesis of a wide array of functionalized compounds that are often inaccessible through other synthetic routes. nih.gov These methodologies are crucial in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers. nih.gov
Overview of Electron-Deficient Aromatic Systems in Contemporary Chemical Research
The introduction of multiple electron-withdrawing groups, such as nitro and halogen moieties, renders the aromatic ring electron-deficient. nih.gov These electron-deficient aromatic systems are a focal point of contemporary chemical research due to their unique reactivity and potential applications in various fields. nih.gov They readily participate in reactions with nucleophiles, a characteristic that is exploited in the synthesis of complex organic molecules. bohrium.comacs.orgillinois.edu Furthermore, electron-deficient arenes are of significant interest in supramolecular chemistry, where they can form stable complexes with electron-rich species through non-covalent interactions. rsc.orgrsc.org This has led to the development of novel host-guest systems and functional materials. rsc.orgrsc.org
Structural and Electronic Considerations of 3-Chloro-2,4-difluoro-1,5-dinitrobenzene within the Context of Polyhalo- and Polynitro-Substituted Benzenes
While specific experimental data for this compound is not extensively available in public literature, its structural and electronic properties can be inferred from the behavior of analogous polyhalogenated and polynitrated benzenes. The presence of two nitro groups, a chlorine atom, and two fluorine atoms creates a highly electron-deficient aromatic ring.
The strong electron-withdrawing nature of the nitro groups, combined with the inductive effects of the halogens, significantly lowers the electron density of the benzene (B151609) ring. libretexts.orgstudymind.co.uk This electron deficiency is the primary driver of its reactivity, making it a potent electrophile. The arrangement of the substituents on the benzene ring is expected to create a specific distribution of charge, influencing its reactivity patterns and intermolecular interactions. Computational studies on similar substituted benzenes have shown that the interplay of resonance and inductive effects dictates the geometry and electronic structure of the molecule. bohrium.comacs.org
Table 1: Predicted Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) |
|---|---|---|---|---|
| This compound | C₆H₂ClF₂N₂O₄ | 238.54 | N/A | N/A |
| 1-Chloro-2,4-difluoro-5-nitrobenzene | C₆H₂ClF₂NO₂ | 193.54 | 105 °C / 2kPa | 1.591 |
| 1,5-Difluoro-2,4-dinitrobenzene | C₆H₂F₂N₂O₄ | 204.09 | N/A | N/A |
The synthesis of highly substituted nitroaromatic compounds often involves a series of electrophilic aromatic substitution and nucleophilic aromatic substitution reactions. For instance, the synthesis of 3,5-dichloro-2,4-difluoronitrobenzene can be achieved through the chlorination of 2,4-difluoronitrobenzene. google.com A plausible synthetic route to this compound could involve the nitration of a corresponding chloro-difluoro-nitrobenzene precursor.
Detailed Research Findings:
The reactivity of such electron-deficient systems is dominated by nucleophilic aromatic substitution (SNAᵣ). The nitro groups, particularly when positioned ortho or para to a leaving group (in this case, the halogens), strongly activate the ring towards attack by nucleophiles. bohrium.comacs.orgillinois.edu The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. acs.org The stability of this intermediate is enhanced by the presence of multiple electron-withdrawing groups.
Spectroscopic analysis of related compounds provides insight into the expected characteristics of this compound. Infrared (IR) spectroscopy would be expected to show strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro groups. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms in the molecule.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-Chloro-2,4-difluoro-5-nitrobenzene |
| 1,5-Difluoro-2,4-dinitrobenzene |
| 1-Chloro-2,4-dinitrobenzene (B32670) |
| 3,5-dichloro-2,4-difluoronitrobenzene |
Structure
3D Structure
Properties
CAS No. |
55346-90-2 |
|---|---|
Molecular Formula |
C6HClF2N2O4 |
Molecular Weight |
238.53 g/mol |
IUPAC Name |
3-chloro-2,4-difluoro-1,5-dinitrobenzene |
InChI |
InChI=1S/C6HClF2N2O4/c7-4-5(8)2(10(12)13)1-3(6(4)9)11(14)15/h1H |
InChI Key |
TXDITWPPYUZJCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])F)Cl)F)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloro 2,4 Difluoro 1,5 Dinitrobenzene and Analogous Systems
Retrosynthetic Analysis and Strategic Disconnections for 3-Chloro-2,4-difluoro-1,5-dinitrobenzene
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, readily available starting materials. youtube.comamazonaws.comresearchgate.net For this compound, the primary disconnections involve the carbon-nitro (C-NO₂) and carbon-chlorine (C-Cl) bonds, corresponding to nitration and chlorination reactions, respectively.
Two plausible retrosynthetic pathways can be envisioned:
Pathway A: Dinitration of a Halogenated Precursor. This approach disconnects the two C-NO₂ bonds. The logical precursor would be 1-chloro-2,4-difluorobenzene. The synthesis would proceed via a two-step electrophilic nitration. The first nitration would yield a mixture of mono-nitro isomers, followed by a second nitration of the desired intermediate to introduce the second nitro group. The regiochemical outcome of each nitration step is dictated by the directing effects of the fluorine and chlorine substituents already present on the ring.
Pathway B: Chlorination of a Dinitro-difluoro Precursor. This strategy involves the disconnection of the C-Cl bond. The precursor would be 1,5-difluoro-2,4-dinitrobenzene. This pathway hinges on the feasibility of a regioselective electrophilic chlorination of a highly deactivated aromatic ring, due to the presence of two strongly electron-withdrawing nitro groups and two fluorine atoms.
The choice between these pathways depends on the relative ease of controlling the regioselectivity and the reactivity of the intermediates in the respective nitration and chlorination steps.
Aromatic Nitration Strategies for Fluorinated and Chlorinated Benzene (B151609) Derivatives
Aromatic nitration is a fundamental reaction for introducing nitro groups onto a benzene ring, typically using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. unacademy.comlibretexts.orgmasterorganicchemistry.com
When nitrating benzene derivatives that already contain substituents, the position of the incoming nitro group is directed by those substituents. Halogens, such as fluorine and chlorine, are ortho-, para-directing groups. quora.comnih.gov However, they are also deactivating, meaning they slow down the rate of electrophilic aromatic substitution compared to benzene.
The reactivity of halobenzenes in electrophilic substitution decreases down the group (F > Cl > Br > I). acs.org Fluorobenzene is notably more reactive than other halobenzenes and exhibits high selectivity for substitution at the para position. acs.orgresearchgate.net This is attributed to the interplay of fluorine's strong inductive electron withdrawal and its ability to stabilize the intermediate carbocation (sigma complex) through resonance. acs.org In polysubstituted systems, the final regiochemical outcome is a cumulative effect of all substituents present. nih.govresearchgate.net Process optimization often involves controlling reaction temperature and the concentration of the nitrating agent to maximize the yield of the desired isomer and minimize the formation of byproducts. unacademy.comfrontiersin.org
| Substrate | Reaction Conditions | Ortho-isomer (%) | Meta-isomer (%) | Para-isomer (%) | Reference |
|---|---|---|---|---|---|
| Fluorobenzene | HNO₃/H₂SO₄ | ~10-15 | Trace | ~85-90 | acs.org |
| Chlorobenzene | HNO₃/H₂SO₄ | ~30 | ~1 | ~69 | nih.gov |
The presence of both halogen and nitro substituents on a benzene ring creates a more complex scenario for subsequent nitrations.
Directing Effects : Halogens direct incoming electrophiles to the ortho and para positions, while the nitro group is a strong deactivating group and directs incoming electrophiles to the meta position. quora.comquora.com
Reactivity : Both halogens and nitro groups are deactivating. The presence of one nitro group significantly reduces the ring's nucleophilicity, making the introduction of a second nitro group much more difficult, requiring harsher reaction conditions (e.g., higher temperatures or stronger nitrating agents). unacademy.com
In a molecule with both types of substituents, their directing effects can either be cooperative or competitive. For the synthesis of this compound from 1-chloro-2,4-difluorobenzene, the first nitration is directed by the three halogen atoms. The second nitration would be directed primarily by the newly introduced nitro group (meta-directing) as well as the halogens, on a now highly deactivated ring.
A practical example illustrating the principles of nitration on a polyhalogenated aromatic ring is the synthesis of 3-chloro-2,4-difluoro-5-nitrobenzoic acid from 2,4-difluoro-3-chlorobenzoic acid. This reaction serves as a key step in the synthesis of intermediates for antimicrobial drugs. researchgate.netresearchgate.net The carboxyl group is a meta-director, while the halogens are ortho-, para-directors. In this specific substrate, the position para to the fluorine at C-4 and ortho to the fluorine at C-2 is activated, and meta to the carboxyl and chloro groups, leading to regioselective nitration at the C-5 position.
A similar transformation, the nitration of 3-chloro-4-fluorobenzoic acid, provides specific insight into typical reaction conditions. chemicalbook.com
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Chloro-4-fluorobenzoic acid | Nitric acid, Sulfuric acid | 100 | 2 | 78 | chemicalbook.com |
Halogenation Approaches for Dinitrofluorobenzene Scaffolds
Introducing a halogen atom onto an aromatic ring that is already substituted with multiple deactivating groups, such as nitro groups, is a significant synthetic challenge.
Electrophilic chlorination of highly electron-deficient aromatic rings requires forcing conditions and a suitable catalyst. The strong deactivating nature of two nitro groups and fluorine atoms makes the dinitrofluorobenzene scaffold very unreactive towards electrophiles.
However, methods have been developed for analogous systems. For instance, 3,5-dichloro-2,4-difluoronitrobenzene can be synthesized by the direct chlorination of 2,4-difluoronitrobenzene. google.com This reaction demonstrates that even a deactivated nitro- and fluoro-substituted ring can undergo electrophilic chlorination. The process requires high temperatures and a catalyst, such as iodine, to generate a more potent electrophilic chlorine species.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Reference |
|---|---|---|---|---|---|
| 2,4-Difluoronitrobenzene | Chlorine (Cl₂), Iodine (I₂) catalyst | Polar solvents (e.g., H₂SO₄, DMSO) | 120-160 | 6-8 | google.com |
This methodology suggests that a direct chlorination approach for a dinitro-difluorobenzene precursor (Pathway B in the retrosynthesis) could be a viable, albeit challenging, strategy for synthesizing the target compound.
Sequential Halogenation and Nitration Protocols in Related Systems, such as 1-Bromo-2-chloro-3,5-dinitrobenzene
The synthesis of polysubstituted benzenes often relies on a carefully planned sequence of halogenation and nitration reactions, leveraging the directing effects of the substituents. A pertinent example is the synthesis of 1-Bromo-2-chloro-3,5-dinitrobenzene, which serves as an instructive model for constructing polyhalogenated dinitroaromatics. The primary route to this compound involves the direct nitration of 1-bromo-2-chlorobenzene.
In this electrophilic aromatic substitution, the bromine and chlorine atoms are ortho- and para-directing groups; however, their inductive effects deactivate the ring towards electrophilic attack. The nitration is consequently directed to the 3 and 5 positions, which are meta to both halogens. This regioselectivity is also influenced by steric hindrance at the positions ortho to the existing halogens. Achieving the desired dinitration requires stringent control over reaction parameters to maximize yield and minimize the formation of isomeric byproducts, such as 1-bromo-2-chloro-4,6-dinitrobenzene. The reaction is typically carried out using a potent nitrating agent, such as a mixture of fuming nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).
| Parameter | Optimal Range | Rationale |
|---|---|---|
| Nitrating Agent | Fuming HNO₃ & H₂SO₄ (1:3 ratio) | Maximizes the concentration of the nitronium ion (NO₂⁺). |
| Temperature | 0–5°C | Prevents over-nitration and oxidative side reactions. |
| Reaction Time | 8–12 hours | Allows the slow reaction to proceed to completion. |
| Stirring Rate | ~600 rpm | Ensures a homogenous reaction mixture for consistent results. |
Aromatic Fluorination Techniques for Chloro-Dinitrobenzene Precursors
The introduction of fluorine atoms onto an aromatic ring, particularly in the presence of other functional groups, requires specialized techniques. For precursors like chloro-dinitrobenzenes, nucleophilic substitution is a common and effective strategy.
Nucleophilic Fluorination in Highly Activated Aromatic Systems
Polyhalogenated dinitrobenzenes are versatile building blocks in organic synthesis, largely due to the chemical properties imparted by the multiple halogen and nitro groups. The nitro groups, being powerful electron-withdrawing substituents, strongly activate the aromatic ring towards nucleophilic aromatic substitution (SₙAr) reactions. This activation allows for the selective replacement of halogen atoms by nucleophiles, including fluoride (B91410) ions.
The SₙAr mechanism is the principal reaction pathway for these systems. The process involves the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. nih.gov In the context of fluorination, a chloro-substituted precursor activated by two nitro groups can be converted to its fluoro-analogue by reaction with a fluoride salt, such as potassium fluoride.
The reaction is typically carried out in aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or sulfolane, which can solvate the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion. google.comprepchem.com For example, the synthesis of 3,5-dichloro-2,4-difluoro-nitrobenzene can be achieved by reacting 2,3,4,5-tetrachloronitrobenzene (B166551) with alkali metal fluorides in DMSO. google.com The presence of activating nitro groups makes the displacement of chlorine atoms by fluoride feasible under these conditions.
Advancements and Challenges in Selective Aromatic Fluorination for Complex Architectures
While nucleophilic substitution is effective for highly activated systems, achieving site-selective fluorination in more complex and less activated molecules presents a significant challenge in organic chemistry. nih.gov Recent advancements have focused on developing new reagents and methodologies for late-stage fluorination, which is crucial for the synthesis of pharmaceuticals and agrochemicals. nih.govsemanticscholar.org
One major challenge is controlling regioselectivity, especially in molecules with multiple potential reaction sites. researchgate.net Traditional electrophilic fluorinating reagents like elemental fluorine are often too reactive and non-selective, while others may lack the required reactivity. researchgate.nettaylorfrancis.com Modern reagents, such as Selectfluor® (F-TEDA-BF₄), offer a source of "F+" and have been developed for more controlled electrophilic fluorination. rsc.orglibretexts.org
Recent research has also explored innovative strategies such as the use of aryl sulfonium (B1226848) salts as precursors for site-selective nucleophilic fluorination. nih.govsemanticscholar.org This two-step method involves a C-H functionalization to install the sulfonium salt, which then acts as an excellent leaving group that can be displaced by a fluoride ion. nih.gov This approach holds promise for the precise introduction of fluorine into complex molecular architectures, overcoming some of the selectivity issues inherent in older methods. nih.gov However, challenges remain, including the need to tailor the electronic properties of the reagents to the specific substrate to ensure high selectivity and yield. nih.gov
Advanced Purification and Isolation Techniques for Polyfunctionalized Aromatic Compounds
The synthesis of complex molecules like this compound often results in mixtures containing starting materials, byproducts, and the desired product. Therefore, effective purification and isolation techniques are critical.
Chromatographic Separation Methodologies for Complex Reaction Mixtures
Chromatography is a powerful tool for separating the components of complex mixtures. For polyfunctionalized aromatic compounds, several techniques are applicable. Column chromatography is a fundamental method where a stationary phase, such as silica (B1680970) gel or alumina, is used to separate compounds based on their differential adsorption. cup.edu.cnsysydz.net By eluting the column with a solvent or a mixture of solvents of varying polarity, components can be separated. For instance, a two-step column chromatography process can effectively separate aromatic compounds into monocyclic, bicyclic, and tricyclic fractions using different ratios of petroleum ether and dichloromethane (B109758) as the eluent. sysydz.net
For more complex separations and trace analysis, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed. sielc.com HPLC with mixed-mode columns can offer unique selectivity for separating hydrophobic aromatic compounds and their isomers by allowing for fine-tuning of retention through adjustments in buffer pH and concentration. sielc.com For volatile and thermally stable compounds, comprehensive two-dimensional gas chromatography (GC×GC) coupled with a sensitive detector like time-of-flight mass spectrometry (ToF-MS) provides exceptionally high resolution, which is necessary for separating isomeric compounds in intricate matrices. nih.gov
Optimized Recrystallization Strategies for High Purity Target Compounds
Recrystallization is a primary technique for purifying solid compounds. mt.com The method relies on the difference in solubility of the target compound and its impurities in a particular solvent at different temperatures. youtube.com The ideal solvent is one in which the target compound is highly soluble at an elevated temperature but has low solubility at cooler temperatures, while impurities remain either soluble or insoluble at all temperatures. mt.comyoutube.com
The process involves several key steps:
Solvent Selection : A screening process is performed to find a suitable solvent or solvent system. For dinitrobenzene compounds, solvents like methanol (B129727) or ethanol, sometimes with co-solvents such as dichloromethane, have been used. google.comresearchgate.net
Dissolution : The impure solid is dissolved in a minimum amount of the hot solvent to create a saturated solution. youtube.com
Cooling and Crystallization : The solution is allowed to cool slowly. As the solubility decreases, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. mt.comyoutube.com If crystallization is slow, it can be initiated by scratching the side of the flask or by adding a "seed crystal" of the pure compound. youtube.com
Isolation and Drying : The purified crystals are collected by filtration, washed with a small amount of cold solvent, and then dried. youtube.com
For compounds like m-dinitrobenzene, fractional crystallization can be employed, where the process is repeated to progressively improve the purity of the product. google.com The success of recrystallization is crucial for obtaining a final product with the high purity required for subsequent applications.
Reactivity and Mechanistic Investigations of 3 Chloro 2,4 Difluoro 1,5 Dinitrobenzene
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for highly electron-deficient aromatic compounds. In this reaction, a nucleophile displaces a leaving group on the aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups. masterorganicchemistry.comsemanticscholar.org The reaction typically involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comsemanticscholar.org For aryl halides, this pathway becomes viable only when the ring is "activated" by such substituents. researchgate.net
The susceptibility of an aromatic ring to nucleophilic attack is profoundly influenced by its substituent groups. In 3-Chloro-2,4-difluoro-1,5-dinitrobenzene, the two nitro groups (-NO₂) and three halogen atoms (-F, -Cl) play crucial roles in activating the benzene (B151609) ring towards SNAr reactions.
Nitro Groups: The nitro group is one of the most powerful activating groups for SNAr reactions. chemistrytalk.org It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack. This is due to two primary electronic effects:
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group withdraws electron density from the aromatic ring through the sigma bond framework, making the ring carbons more electrophilic (electron-poor). stackexchange.com
Resonance Effect (-M or -R): The nitro group can delocalize the negative charge of the anionic Meisenheimer intermediate, which forms when the nucleophile attacks the ring. masterorganicchemistry.com This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack, as the negative charge can be delocalized onto the electronegative oxygen atoms of the nitro group. semanticscholar.orgnih.gov This resonance stabilization lowers the activation energy of the first, typically rate-determining, step of the SNAr mechanism. nih.gov
Halogen Substituents: Halogens also influence the reactivity of the aromatic ring, primarily through their inductive effect.
Inductive Effect (-I): Being highly electronegative, halogen atoms withdraw electron density from the ring, increasing its electrophilicity and susceptibility to nucleophilic attack. stackexchange.com Fluorine is the most electronegative halogen and therefore exerts the strongest inductive effect. nih.gov
Leaving Group Ability: In the context of SNAr reactions, the typical leaving group trend seen in aliphatic substitution (I > Br > Cl > F) is often reversed. The order of reactivity is frequently F > Cl > Br > I. nih.gov This "element effect" arises because the rate-determining step is usually the initial attack of the nucleophile on the ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The strong electron-withdrawing nature of fluorine makes the carbon atom it is attached to highly electrophilic, thus accelerating the initial attack. masterorganicchemistry.comnih.gov
The combination of two powerful nitro groups and three electron-withdrawing halogens makes the aromatic ring of this compound exceptionally electron-deficient and highly susceptible to nucleophilic aromatic substitution.
The regioselectivity of nucleophilic attack on this compound is dictated by the combined electronic effects of the substituents. While specific experimental studies on this exact molecule are not widely reported, a robust prediction can be made based on established principles of SNAr reactions.
The key factors determining the site of attack are:
Activation by Nitro Groups: Nucleophilic attack is strongly favored at positions ortho or para to a nitro group due to the effective resonance stabilization of the resulting Meisenheimer complex. semanticscholar.orgnih.gov
Leaving Group Ability: As discussed, in activated SNAr systems, fluorine is generally a better leaving group than chlorine. nih.govnih.gov
Let's analyze the positions of the halogen atoms in this compound:
C4-Fluorine: This position is para to the nitro group at C1 and ortho to the nitro group at C5. It is therefore activated by two nitro groups, making it the most electron-deficient carbon and the most likely site for initial nucleophilic attack.
C2-Fluorine: This position is ortho to the nitro group at C1. It is strongly activated, though likely less so than the C4 position which benefits from dual activation.
C3-Chlorine: This position is meta to both the C1 and C5 nitro groups. Resonance stabilization of the negative charge in the Meisenheimer complex is not possible from a meta position. semanticscholar.orgnih.gov Therefore, this position is significantly less activated than C2 and C4.
Considering both the electronic activation and the superior leaving group ability of fluorine in SNAr reactions, the displacement of one of the fluorine atoms is overwhelmingly favored over the displacement of the chlorine atom. The most probable site of the first nucleophilic substitution is at the C4 position, followed by the C2 position. The chlorine at C3 is expected to be the least reactive. This high degree of regioselectivity is a common feature in the chemistry of poly-substituted nitroaromatic compounds. quora.compearson.com
Activated aryl halides, such as derivatives of dinitro-halobenzene, react with a wide array of nucleophiles. The displacement of halogen atoms by common nucleophiles like amines and thiols is well-documented for analogous compounds. For this compound, similar reactivity is expected, with nucleophiles preferentially displacing the highly activated fluorine atoms.
Common nucleophiles used in SNAr reactions include:
Amines: Primary and secondary amines (aliphatic and aromatic) are effective nucleophiles. For example, 1-chloro-2,4-dinitrobenzene (B32670) readily reacts with amines like piperidine, n-butylamine, and various anilines to form N-substituted dinitroaniline products. google.comchemsynthesis.comresearchgate.net
Thiols and Thiolates: Thiols, and especially their more nucleophilic conjugate bases (thiolates), are excellent nucleophiles for SNAr due to the high polarizability of sulfur. quora.com
Alkoxides and Hydroxide (B78521): Oxygen-based nucleophiles such as sodium ethoxide or sodium hydroxide can also displace halogens, though they may also promote side reactions. researchgate.net
Hydrazine (B178648): Hydrazine has been shown to be a moderately strong nucleophile towards 1-chloro-2,4-dinitrobenzene. semanticscholar.org
The table below summarizes typical SNAr reactions for an analogous compound, 1-Halo-2,4-dinitrobenzene, which illustrates the versatility of this transformation.
| Substrate | Nucleophile | Product | Reference |
|---|---|---|---|
| 1-Chloro-2,4-dinitrobenzene | Piperidine | N-(2,4-Dinitrophenyl)piperidine | |
| 1-Chloro-2,4-dinitrobenzene | n-Butylamine | N-n-Butyl-2,4-dinitroaniline | google.comchemsynthesis.com |
| 1-Chloro-2,4-dinitrobenzene | Hydrazine | (2,4-Dinitrophenyl)hydrazine | semanticscholar.org |
| 1-Chloro-2,4-dinitrobenzene | Substituted Anilines | N-(Substituted phenyl)-2,4-dinitroaniline | researchgate.net |
| 1-Fluoro-2,4-dinitrobenzene | Biothiols (anionic form) | S-(2,4-Dinitrophenyl)biothiol | quora.com |
Kinetic studies of SNAr reactions provide crucial insights into reaction mechanisms, including the nature of the rate-determining step and the influence of various factors on reaction efficiency. The reaction of 1-chloro-2,4-dinitrobenzene (CDNB) with amines is a classic system for such investigations. These reactions typically exhibit second-order kinetics, being first-order in the aryl halide and first-order in the nucleophile. researchgate.net The mechanism generally proceeds through a two-step addition-elimination pathway where the formation of the Meisenheimer intermediate is the rate-determining step. semanticscholar.org
The solvent plays a critical role in SNAr reactions, often dramatically influencing the reaction rate. The transition state for the rate-determining step (formation of the Meisenheimer complex) involves charge development and is highly polar. Therefore, polar solvents are generally better at stabilizing this transition state than nonpolar solvents.
The effect of the solvent can be categorized as follows:
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724) (MeCN) are particularly effective at accelerating SNAr reactions. semanticscholar.org They possess high dipole moments to solvate cations but are poor hydrogen-bond donors, leaving the anion of the nucleophile relatively "bare" and highly reactive. The reactivity of CDNB with hydrazine, for instance, follows the order DMSO > MeCN > MeOH. semanticscholar.org
Protic Solvents: Protic solvents like alcohols (e.g., methanol (B129727), ethanol) can solvate both the reactants and the transition state. However, they can also form strong hydrogen bonds with the nucleophile (especially anionic or amine nucleophiles), which stabilizes the ground state of the nucleophile and increases the activation energy, thereby slowing the reaction compared to polar aprotic solvents. nih.gov
Nonpolar Solvents: Reactions are typically much slower in nonpolar solvents due to their inability to stabilize the polar transition state.
The following table presents rate constants for the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine in different solvents, illustrating the significant impact of the medium.
| Solvent | k₂ (x 10⁻³ L mol⁻¹ s⁻¹) | Reference |
|---|---|---|
| Methanol (MeOH) | 1.18 | semanticscholar.org |
| Acetonitrile (MeCN) | 2.86 | semanticscholar.org |
| Dimethyl sulfoxide (DMSO) | 15.2 | semanticscholar.org |
The efficiency of an SNAr reaction is highly dependent on the properties of the nucleophile, including its basicity, polarizability, and steric profile.
Basicity and Nucleophilicity: For a series of related nucleophiles, the reaction rate often correlates with nucleophilicity, which in turn is frequently related to basicity (pKa). A stronger base is often a stronger nucleophile, leading to a faster reaction. This relationship can be quantified using the Brønsted equation, which relates the logarithm of the rate constant to the pKa of the nucleophile's conjugate acid. nih.gov For the reaction of 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with various anilines, a Brønsted coefficient (β) of 0.85 was found, indicating a significant degree of bond formation between the nucleophile and the aromatic ring in the transition state. researchgate.net
Steric Effects: Nucleophilicity is sensitive to steric hindrance. Bulky nucleophiles may react more slowly than smaller nucleophiles of similar basicity due to non-bonded repulsive interactions in the transition state.
Polarizability: Highly polarizable nucleophiles, such as those containing sulfur (e.g., thiolates), are often exceptionally reactive in SNAr reactions, sometimes more so than would be predicted by their basicity alone.
The table below shows the effect of substituents on the aniline (B41778) nucleophile on the rate of reaction with 4-chloro-3,5-dinitrobenzotrifluoride, a compound with similar activation to the title compound.
| Aniline Substituent (X) | pKa of ArNH₃⁺ | k₂ (x 10³ L mol⁻¹ s⁻¹) | Reference |
|---|---|---|---|
| 4-OCH₃ | 5.34 | 14.0 | researchgate.net |
| 4-CH₃ | 5.07 | 6.60 | researchgate.net |
| H | 4.60 | 1.25 | researchgate.net |
| 4-Cl | 3.98 | 0.26 | researchgate.net |
| 3-NO₂ | 2.47 | 0.013 | researchgate.net |
The data clearly show that electron-donating groups on the aniline, which increase its basicity, accelerate the reaction, while electron-withdrawing groups have the opposite effect. researchgate.net
Kinetic Studies of SNAr Reactions involving Analogous Dinitro-Halobenzene Derivatives, exemplified by 1-Chloro-2,4-dinitrobenzene[5].
Reduction Reactions of Aromatic Nitro Groups
The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis, providing a crucial route to aromatic amines. jsynthchem.comwikipedia.org These amines are valuable precursors for a wide array of chemical derivatives, including dyes, pharmaceuticals, and agrochemicals. researchgate.net In a polyfunctionalized molecule like this compound, the controlled and selective reduction of one or both nitro groups is of significant synthetic interest.
The presence of two nitro groups in this compound opens up possibilities for selective reduction, where one nitro group is converted to an amine while the other remains intact. Such transformations are valuable for creating complex, differentially functionalized aromatic building blocks. The choice of reducing agent and reaction conditions is critical to achieving this selectivity.
Commonly, selective reduction of one nitro group in a polynitroaromatic compound can be achieved using reagents like sodium sulfide (B99878), ammonium (B1175870) sulfide, or sodium hydrosulfite. wikipedia.orgchemicalbook.com For instance, the reduction of 1-chloro-3,5-dinitrobenzene (B1328920) with aqueous ammonium sulfide selectively yields 3-chloro-5-nitroaniline, demonstrating the feasibility of reducing one of two meta-positioned nitro groups. chemicalbook.com Similarly, sodium polysulfide has been effectively used to reduce a single nitro group in 1,5-diamino-2,4-dinitrobenzene. orgsyn.org Catalytic hydrogenation can also be employed selectively, often by careful control of catalyst type, reaction time, and hydrogen pressure. The steric and electronic environment around each nitro group influences its reactivity, which can be exploited for selective conversion. In the case of this compound, the nitro group at the C1 position is flanked by a chlorine and a fluorine atom, while the nitro group at the C5 position is adjacent to a fluorine atom and a hydrogen atom, creating distinct steric environments that could potentially be exploited for selective reduction.
Controlling the reduction of nitro groups in highly functionalized aromatic systems requires a nuanced approach, as the desired product can range from a partially reduced hydroxylamine (B1172632) to a fully reduced amine. mdpi.com The outcome is highly dependent on the chosen methodology and the influence of other substituents on the ring. A variety of methods exist for the reduction of aromatic nitro compounds, each offering different levels of control and selectivity. wikipedia.orgmasterorganicchemistry.com
Catalytic Hydrogenation: This is a widely used industrial method. wikipedia.org Catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide, or Raney nickel are effective. masterorganicchemistry.com By controlling the hydrogen pressure, temperature, and reaction time, it is possible to achieve selective reduction or stop the reaction at an intermediate stage, such as the hydroxylamine. mdpi.com
Metal-Acid Systems: The use of easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl) is a classic and robust method for the complete reduction of nitro groups to amines. masterorganicchemistry.com
Sulfide and Hydrosulfite Reagents: Reagents such as sodium sulfide (Na₂S), ammonium sulfide ((NH₄)₂S), or sodium hydrosulfite (Na₂S₂O₄) are known for their ability to selectively reduce one nitro group in polynitroarenes. wikipedia.org The choice of reagent and control of stoichiometry are key to achieving the desired mono-reduction.
The following table summarizes various methodologies for the controlled reduction of aromatic nitro groups.
| Reagent/Method | Typical Conditions | Primary Product(s) | Notes |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Aniline | Widely used; can sometimes be controlled to yield intermediates. wikipedia.orgmasterorganicchemistry.com |
| Metal in Acid | Fe, Sn, or Zn with HCl | Aniline | A classic, high-yielding method for complete reduction. masterorganicchemistry.com |
| Sodium Hydrosulfite | Na₂S₂O₄ | Aniline | Often used for selective reduction in dinitro compounds. wikipedia.org |
| Sodium Sulfide | Na₂S or (NH₄)₂S | Aniline | Can provide selectivity in polynitro systems. wikipedia.orgchemicalbook.com |
| Zinc Metal | Zn dust with NH₄Cl (aq) | Hydroxylamine | Milder conditions can halt the reduction at the hydroxylamine stage. wikipedia.orgmdpi.com |
| Metal Hydrides | e.g., LiAlH₄, NaBH₄ | Azo Compound | Not typically used for preparing anilines from nitroaromatics as they tend to form azo compounds. wikipedia.orgmasterorganicchemistry.com |
Electrophilic Aromatic Substitution (EAS) Resistance
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the attack of an electrophile on the electron-rich π-system of the ring. masterorganicchemistry.com However, the reactivity of the aromatic ring towards EAS is profoundly influenced by the nature of the substituents it carries.
The aromatic ring of this compound is exceptionally deactivated towards electrophilic attack. This is a direct consequence of the cumulative electron-withdrawing effects of its five substituents. libretexts.orgunizin.org
Nitro Groups (-NO₂): The nitro group is one of the most powerful deactivating groups. It withdraws electron density from the ring through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). libretexts.orgminia.edu.eg This significantly reduces the nucleophilicity of the benzene ring, making it much less reactive towards electrophiles. A single nitro group can decrease the rate of nitration by a factor of more than 10 million compared to benzene. libretexts.orgunizin.org
Halogen Atoms (-F, -Cl): Fluorine and chlorine are also deactivating groups. Their deactivation stems primarily from a strong electron-withdrawing inductive effect due to their high electronegativity. masterorganicchemistry.comlibretexts.org While they do possess a weak electron-donating resonance effect (+R) via their lone pairs, this is overshadowed by the powerful inductive withdrawal. libretexts.org
In this compound, the presence of two powerful nitro groups and three inductively withdrawing halogens creates a severely electron-poor aromatic system. Every carbon atom in the ring is directly attached to or is ortho/para to at least one strongly deactivating group, leading to an extreme resistance to standard electrophilic aromatic substitution reactions.
The table below illustrates the relative deactivating effects of these substituents.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS |
| -NO₂ | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strongly Deactivating |
| -F | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating |
| -Cl | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating |
| -H | Neutral | Neutral | Baseline (Benzene) |
The reactivity of this compound towards EAS can be understood by comparing it to other well-known deactivated aromatic compounds. The general order of reactivity decreases significantly with the addition of electron-withdrawing groups. unizin.orgminia.edu.eg
Benzene serves as the benchmark for aromatic reactivity. The introduction of a single nitro group to form nitrobenzene (B124822) results in a dramatic decrease in reactivity. unizin.org Introducing a second nitro group, as in 1,3-dinitrobenzene (B52904), deactivates the ring even further. In 1,3-dinitrobenzene, the positions ortho and para to each nitro group are strongly deactivated, leaving only one position (C5) that is meta to both, which is still highly deactivated. stackexchange.com
This compound represents an even more extreme case. Not only does it possess two nitro groups, but the addition of three halogen atoms further depletes the ring of electron density through their potent inductive effects. The single available position for substitution (C6) is ortho to one nitro group, para to the other, and ortho to a fluorine atom, making it exceptionally electron-deficient and sterically hindered. Consequently, its resistance to electrophilic attack is expected to be substantially greater than that of 1,3-dinitrobenzene or even 1,3,5-trinitrobenzene. Forcing this compound to undergo an EAS reaction would require exceptionally harsh reaction conditions, far beyond those used for simple deactivated systems.
The following table provides a qualitative comparison of reactivity.
| Compound | Key Substituents | Relative Reactivity Towards EAS |
| Benzene | -H | Baseline |
| Nitrobenzene | One -NO₂ | Very Low |
| 1,3-Dinitrobenzene | Two -NO₂ | Extremely Low |
| This compound | Two -NO₂, Three Halogens | Exceptionally Low (Essentially Inert) |
Spectroscopic Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Aromatic Substitution Patterns
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For a compound such as 3-Chloro-2,4-difluoro-1,5-dinitrobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required to fully characterize its complex substitution pattern on the benzene (B151609) ring.
¹H NMR Spectroscopy for Proton Environment Characterization
In ¹H NMR spectroscopy, the chemical shift, splitting pattern, and integration of the proton signal provide invaluable information about its electronic environment and proximity to other nuclei. For this compound, only one aromatic proton is present. The strong electron-withdrawing effects of the two nitro groups, two fluorine atoms, and one chlorine atom would cause this single proton to be significantly deshielded, resulting in a resonance at a high chemical shift (downfield) in the spectrum. The multiplicity of this signal would be a complex multiplet due to coupling with the adjacent fluorine atoms.
¹³C NMR Spectroscopy for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides insight into the carbon framework of a molecule. Due to the lack of symmetry in this compound, six distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the six unique carbon atoms of the benzene ring. The chemical shifts of these carbons would be influenced by the attached substituents. Carbons bonded to the electron-withdrawing nitro, fluorine, and chlorine groups would exhibit downfield shifts. Furthermore, the signals for carbons bonded to fluorine would appear as doublets due to one-bond carbon-fluorine coupling (¹J-CF), and other carbons may show smaller couplings to the fluorine atoms (nJ-CF).
Table 1: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| C1 (-NO₂) | Downfield | Singlet |
| C2 (-F) | Downfield | Doublet (large ¹J-CF) |
| C3 (-Cl) | Downfield | Singlet |
| C4 (-F) | Downfield | Doublet (large ¹J-CF) |
| C5 (-NO₂) | Downfield | Singlet |
| C6 (-H) | Upfield relative to substituted carbons | Multiplet (due to C-F and C-H couplings) |
Note: This table represents predicted data based on general principles, as experimental data for the specific compound is not available.
Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification, notably Nitro Stretching Frequencies
Infrared (IR) spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule. For this compound, the most prominent and diagnostic absorption bands would be those corresponding to the nitro (NO₂) groups. The nitro group typically exhibits two strong stretching vibrations: an asymmetric stretch and a symmetric stretch. In aromatic nitro compounds, these bands are typically observed in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively. The presence of other electron-withdrawing groups on the benzene ring can slightly shift the positions of these bands. Other expected absorptions would include C-F stretching vibrations, C-Cl stretching vibrations, and aromatic C=C and C-H stretching and bending vibrations.
Table 2: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1550-1490 |
| Nitro (NO₂) | Symmetric Stretch | 1355-1315 |
| C-F | Stretch | 1350-1120 |
| C-Cl | Stretch | 850-550 |
| Aromatic C=C | Stretch | 1625-1430 |
| Aromatic C-H | Stretch | 3100-3000 |
Note: This table represents expected data based on typical functional group frequencies, as experimental data for the specific compound is not available.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (for ³⁵Cl) | Description |
|---|---|---|
| [C₆HClF₂N₂O₄]⁺ | 254.96 | Molecular Ion (M⁺) |
| [C₆HClF₂N₂O₄]⁺ | 256.96 | Molecular Ion (M+2, ³⁷Cl isotope) |
| [C₆HClF₂NO₂]⁺ | 208.96 | Loss of NO₂ |
| [C₆HClF₂N₂O₃]⁺ | 224.96 | Loss of NO |
Note: This table represents predicted data based on molecular weight and common fragmentation patterns, as experimental data for the specific compound is not available.
X-ray Crystallography for Solid-State Structure Determination and Positional Isomer Confirmation
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
Analysis of Crystal Packing and Intermolecular Interactions in the Solid State.
No crystallographic data is available to describe the arrangement of molecules in the solid state, including unit cell parameters, space group, and density. Information regarding intermolecular interactions such as halogen bonding, hydrogen bonding, or π-π stacking is consequently also unavailable.
Conformational Analysis within the Crystalline Lattice.
Without a determined crystal structure, the specific conformation of the this compound molecule in the solid state, including the torsion angles of the nitro groups relative to the benzene ring, remains unknown.
Further research, including the synthesis and single-crystal X-ray diffraction analysis of this compound, would be required to generate the data necessary to fulfill the requested detailed structural analysis.
Computational Chemistry and Theoretical Studies of 3 Chloro 2,4 Difluoro 1,5 Dinitrobenzene
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 3-Chloro-2,4-difluoro-1,5-dinitrobenzene, DFT calculations would be instrumental in understanding its fundamental chemical nature.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies).
Frontier Molecular Orbital (FMO) theory provides critical insights into the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. A theoretical study would calculate the energies of the HOMO and LUMO of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | Awaited |
| LUMO Energy | Awaited |
| HOMO-LUMO Gap | Awaited |
Note: This table represents the type of data that would be generated from DFT calculations. Actual values are pending experimental or computational studies.
Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites.
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to predict the reactive behavior of a molecule. An MEP map of this compound would illustrate the charge distribution across the molecule. Regions of negative potential (typically colored in shades of red) would indicate areas rich in electrons and susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) would denote electron-deficient areas, which are prone to nucleophilic attack. For this molecule, it would be anticipated that the oxygen atoms of the nitro groups would exhibit negative potential, while the regions around the hydrogen and carbon atoms of the benzene (B151609) ring might show varying degrees of positive potential, influenced by the electron-withdrawing substituents.
Prediction of Activation Energies and Reaction Pathways for Nucleophilic Displacement Reactions.
Given the presence of halogen substituents on the aromatic ring, this compound is a candidate for nucleophilic aromatic substitution (SNAr) reactions. Computational studies could predict the activation energies and delineate the reaction pathways for the displacement of the chloro and fluoro substituents by various nucleophiles. Such studies would help in understanding the regioselectivity of these reactions, predicting which halogen is more readily displaced and under what conditions.
Conformational Analysis and Steric Effects of Substituents on Molecular Geometry and Reactivity.
The spatial arrangement of the nitro, chloro, and fluoro groups can significantly impact the molecular geometry and, consequently, the reactivity of this compound. Conformational analysis would involve calculating the potential energy surface of the molecule to identify the most stable conformers. These studies would also elucidate the steric hindrance posed by the substituents, which can influence the accessibility of reactive sites to incoming reagents.
Molecular Dynamics Simulations for Understanding Solvent-Solute Interactions.
Molecular dynamics (MD) simulations could provide a dynamic picture of how this compound interacts with different solvent molecules. Understanding these solvent-solute interactions is crucial, as the solvent can play a significant role in the reaction rates and mechanisms. MD simulations would reveal details about the solvation shell around the molecule and how specific solvent molecules interact with the various functional groups.
Quantitative Structure-Activity Relationship (QSAR) Model Development for Aromatic Reactivity (excluding biological applications).
While no specific QSAR models for the aromatic reactivity of this compound exist, future research could involve synthesizing a series of related compounds and measuring their reactivity in specific chemical reactions. The data obtained could then be used to develop QSAR models that correlate the structural features of these molecules with their observed reactivity. Such models would be valuable for predicting the reactivity of other, yet unsynthesized, related aromatic compounds.
Advanced Applications of 3 Chloro 2,4 Difluoro 1,5 Dinitrobenzene and Its Derivatives in Synthetic Chemistry and Materials Science Research
Role as a Precursor in the Synthesis of Complex Organic Molecules
The reactivity of the chloro and fluoro substituents, activated by the strong electron-withdrawing effect of the two nitro groups, makes 3-chloro-2,4-difluoro-1,5-dinitrobenzene an ideal substrate for nucleophilic aromatic substitution reactions. This reactivity is harnessed to construct a wide array of complex molecular architectures.
The strategic placement of reactive sites on the this compound scaffold enables its use in the construction of novel heterocyclic systems. While direct examples for this specific molecule are not prevalent in the cited literature, the principles of its reactivity can be inferred from similar compounds. For instance, related activated halogenated nitroaromatics are frequently used in condensation reactions with binucleophiles to form fused heterocyclic rings. A general strategy involves the sequential substitution of the halogen atoms with nucleophiles that contain a second reactive group, which then undergoes an intramolecular cyclization. This approach is a cornerstone in synthesizing complex heterocyclic structures like benzothiazines, benzoxazines, or other fused systems, which are of significant interest in medicinal and materials chemistry. The development of synthetic methods for new triazolotetrazines, for example, involves the oxidative cyclization of tetrazines bearing amidine fragments, showcasing the intricate pathways used to build complex heterocyclic systems. beilstein-journals.org
A significant application of nitroaromatic compounds is in the synthesis of high-performance polymers like polyimides. kpi.uanih.govscielo.brresearchgate.net The synthesis of polyimides often requires diamine monomers, which can be prepared from dinitro precursors through catalytic reduction. This compound serves as a potential intermediate for creating novel fluorinated diamines. The two nitro groups can be reduced to primary amine functionalities, yielding a diamine.
The general synthetic route involves:
Nucleophilic Aromatic Substitution (optional): The chloro or fluoro groups can be substituted with other functional groups to modify the final properties of the diamine monomer.
Reduction of Nitro Groups: The dinitro compound is treated with a reducing agent, such as hydrogen gas over a palladium catalyst (Pd/C) or tin(II) chloride, to convert the nitro groups (-NO₂) into amino groups (-NH₂).
The resulting fluorinated diamine can then be polymerized with a dianhydride, such as 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), to produce a fluorinated polyimide. kpi.uascielo.br The incorporation of fluorine atoms into the polymer backbone is known to impart desirable properties, including enhanced thermal stability, improved solubility in organic solvents, lower dielectric constants, and increased optical transparency. nih.govscielo.br These properties make fluorinated polyimides highly valuable for applications in microelectronics, aerospace, and flexible displays. nih.govscielo.br
Table 1: Properties of Polyimides Derived from Fluorinated Monomers
| Diamine Structure | Dianhydride | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) | Dielectric Constant |
|---|---|---|---|---|
| Fluorinated Diamine V¹ | 6FDA | >300°C | ~550°C | < 3.0 |
| Fluorinated Diamine VI¹ | 6FDA | >300°C | ~570°C | < 3.0 |
| ATPT¹⁴ | 6FDA | 260°C | >500°C | Low |
| ATPB¹⁴ | 6FDA | 280°C | >500°C | Low |
In the field of drug discovery and materials science, the generation of compound libraries through combinatorial chemistry allows for the rapid screening of molecules for desired properties. researchgate.netnih.gov The multiple reactive sites on this compound make it an excellent scaffold for building such libraries. The differential reactivity of the C-Cl versus the C-F bonds, along with the potential for further functionalization after reduction of the nitro groups, allows for a systematic and diverse modification of the core structure.
A typical combinatorial approach would involve:
Parallel Synthesis: Reacting the parent compound in a multi-well plate format with a variety of nucleophiles (e.g., amines, thiols, alcohols) to displace one or more of the halogens.
Sequential Reactions: After an initial substitution, the remaining functional groups (other halogens, nitro groups) can be targeted in subsequent reaction steps.
This strategy enables the creation of a large number of distinct, but structurally related, aromatic compounds from a single starting material, facilitating high-throughput screening for biological activity or material properties. researchgate.net
Development of Energetic Materials and Precursors (focus on synthetic routes and molecular design principles)
The high nitrogen content and oxygen balance imparted by the nitro groups, combined with the density-enhancing effects of the halogen atoms, make this compound and its derivatives promising candidates for the development of new energetic materials. nih.govrsc.orgresearchgate.net
High-energy-density materials (HEDMs) are compounds that release large amounts of energy upon decomposition. The synthesis of new HEDMs often focuses on creating molecules with a high density, a positive heat of formation, and good thermal stability. nih.gov The dinitrobenzene core is a common structural motif in many explosives. The introduction of fluorine atoms is a known strategy to increase the density and thermal stability of energetic compounds. researchgate.net
Derivatives of this compound can be synthesized by substituting the chloro or fluoro groups with other explosophoric groups (functional groups that contribute to the explosive properties), such as azide (B81097) (-N₃), nitramino (-NHNO₂), or other nitrogen-rich heterocycles. mdpi.comrsc.org For example, substitution of the chlorine atom with sodium azide would yield an energetic azido (B1232118) derivative. The resulting molecule combines the properties of a nitroaromatic with those of an organic azide, potentially leading to a material with high energy and a desirable sensitivity profile.
Melt-cast explosives are energetic materials that can be melted at a relatively low temperature and cast into desired shapes. bohrium.comrsc.org This process is safer and more convenient than pressing solid explosives. A key challenge in designing melt-cast explosives is achieving a combination of a low melting point (typically 70-120°C), high thermal stability, high density, and low sensitivity to impact and friction. mdpi.comnih.gov
The molecular structure of this compound provides a useful framework for applying molecular design principles for new melt-cast explosives.
Melting Point Modulation: The melting point of aromatic compounds is highly dependent on crystal packing and intermolecular interactions. Introducing substituents that disrupt crystal symmetry, such as methyl groups, can lower the melting point into the desired range for melt-casting. mdpi.com For example, derivatives could be synthesized where the chloro group is replaced by various alkyl or alkoxy groups.
Enhancing Performance and Safety: The introduction of fluorine atoms is a strategy to increase density and detonation performance while often simultaneously reducing mechanical sensitivity. researchgate.netbohrium.com Compared to traditional melt-cast explosives like 2,4,6-trinitrotoluene (B92697) (TNT), fluorinated nitroaromatics can offer superior detonation velocities and pressures with significantly lower sensitivity. researchgate.netbohrium.com The combination of chloro and fluoro substituents on the dinitrobenzene ring offers a unique balance of properties that can be fine-tuned through further chemical modification.
Table 2: Comparison of Properties for Melt-Cast Explosives and Related Compounds
| Compound | Melting Point (°C) | Density (g/cm³) | Detonation Velocity (km/s) | Impact Sensitivity (J) |
|---|---|---|---|---|
| TNT (2,4,6-trinitrotoluene) | 80.7 | 1.65 | 6.90 | 15 |
| DNAN (2,4-dinitroanisole) | 94-95 | 1.34 | 5.68 | >320 |
| 1,5-difluoro-2,4-dinitrobenzene researchgate.net | 100.5 | 1.79 | 6.98 | >40 |
| 3,5-dinitro-4-methylnitramino-1-methylpyrazole mdpi.com | 77 | 1.65 | 7.72 | 15 |
| BODN rsc.org | 91.5 | 1.81 | 8.80 | 13 |
This table includes data for the benchmark explosive TNT and other modern melt-cast candidates to provide context for the design principles.
Utilization in Advanced Synthetic Methodologies
The highly functionalized nature of this compound renders it a versatile substrate for a variety of advanced synthetic methodologies. The presence of nitro groups, chlorine, and fluorine atoms on the benzene (B151609) ring allows for selective chemical transformations through catalytic and photochemical reactions. These methodologies are pivotal in the synthesis of complex organic molecules and the development of novel materials. While direct studies on this compound are limited, its reactivity can be inferred from the well-established chemistry of related polychlorinated, polyfluorinated, and dinitro aromatic compounds.
Catalytic Reactions
Catalytic methods offer efficient and selective routes to functionalize aromatic compounds. For derivatives of this compound, two primary classes of catalytic reactions are of significant interest: the reduction of nitro groups and palladium-catalyzed cross-coupling reactions.
Catalytic Reduction of Nitro Groups:
The selective reduction of one or both nitro groups in dinitro aromatic compounds is a fundamental transformation in synthetic organic chemistry, providing access to valuable nitroanilines and phenylenediamines. researchgate.netnih.gov These products are key intermediates in the synthesis of dyes, pharmaceuticals, and polymers. Various catalytic systems have been developed for this purpose, offering control over the extent of reduction.
Commonly employed catalysts include platinum or palladium on a carbon support (Pt/C or Pd/C) with hydrogen gas. researchgate.net Other reducing agents like sodium dithionite (B78146) or catalytic transfer hydrogenation conditions can also be utilized for chemoselective reduction. researchgate.net The choice of catalyst and reaction conditions can influence the selective reduction of one nitro group over the other, which is particularly relevant for unsymmetrically substituted dinitrobenzenes. For instance, catalytic hydrogenation using H2/Pt in acetic acid is a reliable method for the reduction of dinitro aromatic compounds to their corresponding amines. researchgate.net
| Catalyst/Reducing Agent | Solvent | Typical Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| H₂/Pt | Acetic Acid | Room Temperature, Atmospheric Pressure | Diamino Derivative | researchgate.net |
| Pd/C | Ethanol | Room Temperature, H₂ Balloon | Diamino Derivative | researchgate.net |
| Sodium Dithionite | Water/Methanol (B129727) | Room Temperature | Nitroaniline Derivative (selective reduction) | researchgate.net |
| Iron powder/HCl | Water/Ethanol | Reflux | Diamino Derivative | google.com |
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds. wikipedia.orgnih.govresearchgate.net The chlorine and fluorine atoms on the this compound ring can potentially serve as coupling sites. Generally, the reactivity of aryl halides in these reactions follows the order I > Br > Cl > F. researchgate.net Thus, the chlorine atom would be the more likely site for cross-coupling.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This methodology is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and materials science. For a substrate like this compound, a Suzuki-Miyaura coupling would likely occur at the C-Cl bond. researchgate.net
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a highly efficient method for the synthesis of arylalkynes. Similar to the Suzuki-Miyaura coupling, the reaction with this compound would be expected to proceed at the more reactive C-Cl bond. wikipedia.org
| Reaction Type | Coupling Partner | Catalyst System | Potential Product | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl-substituted difluoro-dinitrobenzene | nih.govresearchgate.net |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Alkynyl-substituted difluoro-dinitrobenzene | wikipedia.orgorganic-chemistry.org |
Photochemical Reactions
Photochemical reactions offer unique pathways for the functionalization of aromatic compounds, often leading to products that are not accessible through thermal reactions. For nitroaromatic compounds, photochemical nucleophilic aromatic substitution (photo-SNAr) is a well-documented phenomenon.
In contrast to thermal SNAr reactions, which are favored by electron-withdrawing groups at the ortho and para positions to the leaving group, photo-SNAr reactions can exhibit different regioselectivity. The nitro group, for instance, can activate the meta position towards nucleophilic attack in the excited state. iupac.org This allows for the introduction of nucleophiles at positions that are unreactive under thermal conditions.
For this compound, irradiation in the presence of a nucleophile could potentially lead to the substitution of one of the halogen atoms or even a nitro group, depending on the reaction conditions and the nature of the nucleophile. The regioselectivity of such a reaction would be influenced by the electronic effects of the substituents in the excited state. For example, the photohydrolysis of nitrophenyl phosphates has been observed to occur, highlighting the potential for nucleophilic substitution of groups other than halogens under photochemical conditions. iupac.org
| Reactant | Nucleophile | Solvent | Potential Product | Reference |
|---|---|---|---|---|
| 4-Nitroanisole | OH⁻ | Water/Acetonitrile (B52724) | 4-Nitrophenol or 4-Methoxyphenol | |
| 1,3,5-Trinitrobenzene | Adamantylideneadamantane | Benzene | Dioxazolidine derivative | rsc.org |
Future Research Directions and Unexplored Avenues
Exploration of Novel Catalytic Approaches for Selective Derivatization
The selective functionalization of 3-chloro-2,4-difluoro-1,5-dinitrobenzene is paramount for its use as a building block. Future research will likely pivot towards sophisticated catalytic systems that can distinguish between the compound's multiple reactive sites.
One major area of focus is the selective catalytic hydrogenation of the nitro groups. Traditional methods often employ stoichiometric reducing agents like iron or tin, which generate significant waste. paperpublications.org Modern approaches utilize heterogeneous catalysts, offering a more environmentally benign pathway to valuable aniline (B41778) intermediates. paperpublications.org Future work could explore co-modified palladium-based catalysts, which have shown enhanced selectivity in the hydrogenation of other halogenated nitroaromatics. ccspublishing.org.cn For instance, using a Pd/C catalyst modified with both an organic ligand (like triphenylphosphine) and an inorganic species (like sodium metavanadate) could prevent dehalogenation while efficiently reducing the nitro groups. ccspublishing.org.cn
Beyond reduction, the application of C-H activation catalysis represents a frontier for derivatization. mdpi.comthieme.de Transition-metal-catalyzed methods could enable the direct formation of new carbon-carbon and carbon-heteroatom bonds at the C-6 position, a site not readily accessible through traditional nucleophilic aromatic substitution (SNAr). mdpi.com Investigating catalysts based on palladium, rhodium, or ruthenium could unlock novel reaction pathways for creating highly substituted and complex derivatives. beilstein-journals.orgprinceton.edu
The table below summarizes potential catalytic approaches for future investigation.
| Catalytic Approach | Target Transformation | Potential Catalysts | Research Goal |
| Selective Hydrogenation | Reduction of one or both nitro groups to amines | Pd/C with organic/inorganic modifiers ccspublishing.org.cn | Achieve high chemoselectivity without dehalogenation |
| C-H Activation/Arylation | Formation of a C-C bond at the C-6 position | Palladium(II) complexes beilstein-journals.org | Introduce new aryl substituents at a non-activated position |
| C-H Activation/Amination | Formation of a C-N bond at the C-6 position | Rhodium(II) or Palladium complexes thieme.debeilstein-journals.org | Direct introduction of amine functionalities |
Investigation of Asymmetric Synthesis Utilizing Inherent or Induced Chirality within Polyhalogenated Nitroarenes
While this compound is itself an achiral molecule, it serves as an excellent precursor for the synthesis of chiral compounds through asymmetric reactions. A significant unexplored avenue is the development of catalytic asymmetric nucleophilic aromatic substitution (SNAr) reactions.
Future research could focus on employing chiral catalysts, such as organocatalysts or chiral transition metal complexes, to control the stereochemical outcome of substitution reactions. For example, reacting the substrate with a prochiral nucleophile in the presence of a chiral catalyst could lead to the formation of enantiomerically enriched products. Another strategy involves the desymmetrization of a derivative of the title compound. If a substitution reaction introduces a prochiral center, a subsequent enantioselective reaction could yield a chiral final product. The principles of such transformations have been demonstrated in the synthesis of other complex molecules like chiral chromans via organocatalytic domino reactions.
Potential strategies for asymmetric synthesis are outlined below:
Organocatalytic SNAr: Utilizing chiral amine or squaramide-based catalysts to control the facial selectivity of nucleophilic attack on the aromatic ring.
Transition Metal Catalysis: Employing chiral ligands with metals like palladium or copper to mediate the enantioselective coupling of nucleophiles at one of the halogen positions.
Kinetic Resolution: Reacting a racemic derivative of the title compound with a chiral reagent or catalyst that selectively transforms one enantiomer, allowing for the separation of the unreacted, enantiopure substrate.
Application of Green Chemistry Principles in the Synthesis and Reactions of this compound
The synthesis and derivatization of highly functionalized molecules like this compound often involve harsh conditions and hazardous reagents. Applying the principles of green chemistry is a critical direction for future research to enhance the sustainability of these processes. paperpublications.orgacs.orgrjpn.org
Key areas for improvement include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. acs.org For example, catalytic hydrogenations that use H₂ as the reductant have 100% atom economy, a significant improvement over methods using stoichiometric metal reductants. acs.org
Safer Solvents and Reaction Conditions: Exploring the use of greener solvents like water or ionic liquids, or developing solvent-free reaction conditions, potentially aided by microwave irradiation. researchgate.netorganic-chemistry.org Solvent-free reductions of other aromatic nitro compounds have been shown to be effective and can significantly reduce waste. researchgate.net
Use of Catalysis: Shifting from stoichiometric reagents to recoverable and reusable catalytic systems reduces waste and often allows for milder reaction conditions. paperpublications.org This applies not only to derivatization but also to the synthesis of the parent compound itself.
Energy Efficiency: Investigating synthetic methods that can be performed at ambient temperature and pressure to reduce energy consumption. rjpn.org
For instance, the nitration steps in the synthesis could be re-evaluated to use solid-acid catalysts or less hazardous nitrating agents like ionic liquid-based reagents, which can offer milder conditions and eliminate the need for strong acids. organic-chemistry.org
Development of Advanced Spectroscopic Probes Based on the Compound's Unique Structural Features
The strong electron-withdrawing nature of the two nitro groups makes the aromatic ring of this compound highly electron-deficient. This property is central to its potential use in developing advanced spectroscopic probes. Dinitrobenzene moieties are known to act as fluorescence quenchers through mechanisms like photoinduced electron transfer (PET). rsc.orgacs.org
Future research could harness this property to design "turn-on" fluorescent probes. A fluorophore could be covalently linked to the this compound core via a nucleophilic substitution reaction. In this state, the fluorescence would be quenched. A subsequent reaction with a specific analyte, which cleaves the dinitrobenzene unit, would restore fluorescence, providing a detectable signal. rsc.org This strategy has been successfully employed to create probes for biologically relevant species like hydrogen sulfide (B99878) (H₂S). rsc.org
Furthermore, the reactivity of the C-F and C-Cl bonds can be exploited to create probes with high selectivity. The unique electronic and steric environment of each halogen could allow for selective reactions with different analytes, paving the way for multiplexed sensing applications. The electron-deficient aromatic system could also be incorporated into sensors for detecting other electron-rich nitroaromatic explosives through fluorescence quenching mechanisms. acs.orgrsc.org
In-depth Computational Studies of Complex Reaction Pathways and Transition States
Computational chemistry offers a powerful tool to predict and understand the reactivity of this compound. Future research should leverage density functional theory (DFT) and other quantum mechanical methods to build a comprehensive model of its chemical behavior. nih.gov
Key areas for computational investigation include:
Predicting Regioselectivity: The compound has three potential sites for nucleophilic aromatic substitution (one chlorine and two fluorine atoms). Computational modeling can calculate the activation energies for nucleophilic attack at each position, predicting the most likely site of reaction for different nucleophiles and solvent conditions. researchgate.net Such studies have been used to understand the SNAr mechanism in other halonitroarenes. amazonaws.commdpi.com
Mechanism Elucidation: SNAr reactions can proceed through a classical two-step Meisenheimer complex intermediate or a concerted mechanism. nih.govresearchgate.net Computational studies can map the potential energy surface of the reaction to determine the operative pathway, providing insights that are difficult to obtain experimentally.
Transition State Analysis: Calculating the geometries and energies of transition states can explain observed reaction rates and selectivities. This information is invaluable for optimizing reaction conditions and designing more effective catalysts for its derivatization.
Spectroscopic Properties: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR, UV-Vis spectra), which can aid in the characterization of new derivatives and help in the design of spectroscopic probes with desired optical properties.
By combining theoretical predictions with experimental verification, a deeper understanding of the fundamental reactivity of this compound can be achieved, accelerating its development in various fields of chemical science. nih.gov
Q & A
Q. What are the recommended synthetic routes for 3-Chloro-2,4-difluoro-1,5-dinitrobenzene, and how can reaction efficiency be optimized?
Methodological Answer: Synthesis typically involves sequential nitration and halogenation steps. Starting with a fluorinated benzene derivative, nitration is performed under controlled temperatures (0–5°C) using mixed acids (HNO₃/H₂SO₄) to direct nitro groups to the 1,5-positions. Subsequent chlorination is achieved via electrophilic substitution with Cl₂ in the presence of FeCl₃ as a catalyst. To optimize efficiency:
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
Methodological Answer:
- ¹H/¹³C NMR : Expect aromatic proton signals in the δ 7.5–8.5 ppm range, with splitting patterns reflecting adjacent fluorine and nitro groups. Fluorine substituents cause deshielding and complex coupling (e.g., ¹⁹F-¹H coupling in ¹H NMR) .
- IR Spectroscopy : Strong NO₂ asymmetric/symmetric stretching bands near 1520 cm⁻¹ and 1350 cm⁻¹. C-F stretches appear between 1100–1250 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 264 (C₆HClF₂N₂O₄⁺) with fragmentation patterns showing loss of NO₂ (46 amu) and Cl (35 amu) .
Q. What safety protocols are critical when handling this compound, given its structural analogs' hazards?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of volatile byproducts.
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation.
- Disposal : Neutralize waste with 10% sodium bicarbonate before disposal, adhering to institutional guidelines for halogenated nitroaromatics .
Advanced Research Questions
Q. How can computational chemistry models predict the compound's reactivity in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to calculate partial charges and frontier molecular orbitals (FMOs). The electron-withdrawing nitro and fluorine groups activate the benzene ring for NAS, with reactivity hotspots at the 1- and 5-positions .
- QSPR Models : Leverage Quantitative Structure-Property Relationship (QSPR) datasets to predict reaction rates with nucleophiles (e.g., amines, thiols) based on Hammett σ constants and steric parameters .
Q. What strategies resolve contradictions in reported bioactivity data, such as conflicting EC₅₀ values in toxicity assays?
Methodological Answer:
- Asymmetric Curve-Fitting : Replace traditional 4-parameter logistic (4PL) models with 5PL-1P functions to account for asymmetric dose-response data. For example, 5PL-1P improves goodness-of-fit (r² > 0.999) and reduces EC₅₀ variability by incorporating an asymmetry parameter (e.g., s = 0.26 in similar nitroaromatics) .
- Meta-Analysis : Apply hierarchical Bayesian models to aggregate data across studies, adjusting for differences in assay conditions (e.g., pH, solvent polarity) .
Q. What are the challenges in derivatizing this compound for analytical applications, and how can they be mitigated?
Methodological Answer:
- Derivatization Issues : The electron-deficient aromatic ring resists standard derivatization (e.g., SNAr reactions).
- Mitigation Strategies :
- Use high-temperature conditions (80–100°C) and polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Activate the ring via temporary protection of nitro groups (e.g., reduction to NH₂ followed by re-oxidation post-derivatization) .
- Employ CNBF (2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene) as a derivatizing agent for amine groups, validated via X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
